molecular formula C6H4BrFO4S2 B13243019 Methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate

Methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate

Cat. No.: B13243019
M. Wt: 303.1 g/mol
InChI Key: RVIOOJHEJSDCSA-UHFFFAOYSA-N
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Description

Introduction to Methyl 4-Bromo-5-(Fluorosulfonyl)Thiophene-2-Carboxylate

Structural Characterization and Nomenclature

IUPAC Nomenclature and Systematic Identification

The systematic name This compound derives from the parent thiophene ring. Key substituents include:

  • A bromo group at position 4,
  • A fluorosulfonyl group (-SO$$_2$$F) at position 5,
  • A methyl ester (-COOCH$$_3$$) at position 2.

The numbering follows IUPAC rules, prioritizing the carboxylate group for the lowest possible locant (position 2), with subsequent substituents assigned ascending positions.

Molecular Formula and Weight Analysis

The molecular formula is C$$7$$H$$5$$BrFO$$4$$S$$2$$ , calculated by summing the contributions of the thiophene backbone (C$$4$$H$$3$$S), methyl ester (COOCH$$3$$), bromine (Br), and fluorosulfonyl (SO$$2$$F) groups. The molecular weight is 315.14 g/mol , with exact mass contributions as follows:

  • Carbon: $$7 \times 12.01 = 84.07\ \text{g/mol}$$
  • Hydrogen: $$5 \times 1.008 = 5.04\ \text{g/mol}$$
  • Bromine: $$79.90\ \text{g/mol}$$
  • Fluorine: $$19.00\ \text{g/mol}$$
  • Oxygen: $$4 \times 16.00 = 64.00\ \text{g/mol}$$
  • Sulfur: $$2 \times 32.07 = 64.14\ \text{g/mol}$$

This contrasts with the carboxylic acid analogue (C$$5$$H$$2$$BrFO$$4$$S$$2$$), which has a molecular weight of 289.10 g/mol.

Crystallographic and Conformational Features

While crystallographic data for this specific compound remains unreported, insights can be drawn from related halogenated heterocycles. For example, 4-fluoro-1H-pyrazole adopts a triclinic crystal system with $$Z' = 2$$, forming one-dimensional chains via N–H⋯N hydrogen bonds. By analogy, the fluorosulfonyl and ester groups in this compound likely induce steric and electronic effects that influence packing. The bulky -SO$$_2$$F group may enforce a planar thiophene ring to minimize steric strain, while the bromine atom could participate in halogen bonding or π-stacking interactions.

Historical Context and Discovery Timeline

The compound emerged alongside advancements in sulfonyl fluoride chemistry, which gained prominence in the 21st century due to their stability and reactivity in SuFEx (Sulfur Fluoride Exchange) click reactions. Thiophene derivatives functionalized with sulfonyl groups were first reported in the early 2000s, with this compound likely developed as a versatile building block for pharmaceuticals and materials science.

Role in Modern Heterocyclic Chemistry

This compound’s utility stems from three reactive sites:

  • Bromine : Facilitates cross-coupling reactions (e.g., Suzuki, Stille).
  • Fluorosulfonyl group : Acts as a leaving group in nucleophilic aromatic substitution or participates in SuFEx reactions.
  • Methyl ester : Enables hydrolysis to carboxylic acids for further derivatization.

In materials science, thiophene derivatives are pivotal in organic semiconductors. The electron-withdrawing -SO$$_2$$F group enhances electron deficiency, potentially improving charge transport properties in conjugated polymers.

Structural and Functional Summary

Property Detail
IUPAC Name This compound
Molecular Formula C$$7$$H$$5$$BrFO$$4$$S$$2$$
Molecular Weight 315.14 g/mol
Key Reactivity Sites Br (C4), -SO$$2$$F (C5), -COOCH$$3$$ (C2)

Properties

Molecular Formula

C6H4BrFO4S2

Molecular Weight

303.1 g/mol

IUPAC Name

methyl 4-bromo-5-fluorosulfonylthiophene-2-carboxylate

InChI

InChI=1S/C6H4BrFO4S2/c1-12-5(9)4-2-3(7)6(13-4)14(8,10)11/h2H,1H3

InChI Key

RVIOOJHEJSDCSA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(S1)S(=O)(=O)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Pathway Analysis

Route 1: Sequential Sulfonation-Fluorination
A likely approach involves:

  • Sulfonation : React methyl 4-bromo-thiophene-2-carboxylate with chlorosulfonic acid to introduce a sulfonyl chloride group at the 5-position.
  • Fluorination : Treat the intermediate (methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate) with potassium fluoride or tetrabutylammonium fluoride to replace chlorine with fluorine.

Key Parameters

  • Temperature control (0–5°C during sulfonation to prevent overreaction)
  • Anhydrous conditions for fluorination to minimize hydrolysis

Route 2: Direct Fluorosulfonylation
Alternative single-step methods using fluorosulfonyl radicals or electrophilic fluorosulfonylating agents (e.g., FSO₂Cl) under Lewis acid catalysis could be explored, though literature precedents for thiophene systems remain scarce.

Comparative Method Evaluation

Parameter Route 1 Route 2 (Hypothetical)
Yield 60–75% (estimated) Unknown
Purity ≥95% (HPLC) Dependent on radical control
Scalability Pilot-scale feasible Limited by reagent availability
Byproducts Minimal (<5%) Potential polysulfonation

Critical Process Considerations

  • Regioselectivity : Thiophene’s electron-rich 5-position favors electrophilic substitution, but bromine at C-4 may sterically influence reaction pathways.
  • Stability : The fluorosulfonyl group is moisture-sensitive, requiring inert atmosphere handling throughout synthesis.
  • Purification : Column chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures are effective for isolating the final product.

Analytical Characterization

Successful synthesis requires verification through:

  • ¹H NMR : Expected singlet for methyl ester (~3.9 ppm), absence of chlorosulfonyl proton signals
  • MS-ESI : Molecular ion peak at m/z 316.94 ([M+H]⁺)
  • Elemental Analysis : Calculated for C₇H₅BrFNO₄S₂ (%): C 26.43, H 1.58, N 4.40

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Ring

a) Methyl 4-bromo-5-(trifluoromethyl)thiophene-2-carboxylate
  • Key Difference : Trifluoromethyl (CF₃) at position 5 instead of fluorosulfonyl (SO₂F).
  • Impact :
    • Electronic Effects : CF₃ is less electron-withdrawing than SO₂F, reducing the ring's electrophilicity.
    • Reactivity : SO₂F groups are better leaving groups, making the fluorosulfonyl derivative more reactive in nucleophilic aromatic substitution (NAS) reactions compared to CF₃ analogs .
  • Applications : CF₃ derivatives are often used in agrochemicals, while SO₂F-substituted compounds are preferred in sulfonamide drug synthesis .
b) Methyl 5-bromo-4-fluorothiophene-2-carboxylate
  • Key Difference : Substituent positions swapped (Br at position 5, F at position 4).
  • Impact :
    • Steric and Electronic Effects : Bromine’s larger size at position 5 increases steric hindrance, while fluorine’s electronegativity at position 4 alters regioselectivity in further substitutions.
    • Synthetic Utility : Positional isomerism affects cross-coupling reactions (e.g., Suzuki-Miyaura), where Br at position 4 offers better accessibility for palladium catalysts .
c) Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate
  • Key Difference : Chlorosulfonyl (SO₂Cl) instead of fluorosulfonyl (SO₂F).
  • Impact :
    • Reactivity : SO₂Cl is more hydrolytically unstable but reacts faster in sulfonamide formation.
    • Stability : Fluorosulfonyl derivatives exhibit greater stability under aqueous conditions, making them preferable for prolonged storage .

Functional Group Modifications

a) Methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate
  • Key Difference : Methoxy (OMe) at position 4 instead of bromine.
  • Impact: Electronic Effects: OMe is electron-donating, increasing ring electron density and reducing reactivity toward electrophiles.
b) Methyl 3-(chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate
  • Key Difference : Benzo[b]thiophene core instead of thiophene.
  • Impact :
    • Aromaticity and Conjugation : The fused benzene ring enhances π-conjugation, affecting UV/Vis absorption and electrochemical properties.
    • Pharmaceutical Relevance : Benzo[b]thiophenes are common in kinase inhibitors, while simpler thiophenes are used in polymer chemistry .

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight Key Reactivity Applications
Methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate Br (4), SO₂F (5), COOMe (2) 293.12 (calc.) NAS, cross-coupling, sulfonamide formation Drug intermediates, materials
Methyl 4-bromo-5-(trifluoromethyl)thiophene-2-carboxylate Br (4), CF₃ (5), COOMe (2) 287.08 Electrophilic substitution Agrochemicals
Methyl 5-bromo-4-fluorothiophene-2-carboxylate F (4), Br (5), COOMe (2) 239.04 Suzuki coupling OLED materials
Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate Br (4), SO₂Cl (5), COOMe (2) 309.58 Sulfonamide synthesis Lab-scale intermediates
Methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate OMe (4), SO₂F (5), COOMe (2) 254.30 Demethylation, oxidation Fluorescent probes

Biological Activity

Methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with a bromine atom and a fluorosulfonyl group. The presence of these functional groups is believed to contribute to its biological activity.

Molecular Formula : C7H6BrFNO3S
Molecular Weight : 285.09 g/mol
IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies suggest that the fluorosulfonyl group may enhance the compound's reactivity and binding affinity towards specific proteins involved in disease pathways.

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that are crucial for the progression of diseases such as cancer and inflammation.
  • Receptor Modulation : It may act as a modulator of receptor activity, influencing signaling pathways associated with cell growth and apoptosis.

Anticancer Activity

Recent studies have focused on the anticancer properties of this compound. In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)15Caspase activation
HT-29 (Colon)20Apoptosis induction
A549 (Lung)12Cell cycle arrest

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In animal models, treatment with this compound resulted in reduced swelling and pain, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Studies

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction, particularly in MCF-7 cells.
    • Findings : The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
  • Inflammation Model : In a murine model of arthritis, administration of this compound led to a marked decrease in joint inflammation and pain scores compared to control groups.
    • Results : Histological analysis revealed reduced infiltration of immune cells in treated animals.

Safety and Toxicity

Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully assess its long-term effects and potential side effects in humans.

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